

Technical Support Center: Hyperpolarization of [1-13C]-Ascorbic Acid

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Compound of Interest		
Compound Name:	L-Ascorbic acid-13C-2	
Cat. No.:	B1157545	Get Quote

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of hyperpolarization protocols for [1-13C]-Ascorbic acid (AA).

Frequently Asked Questions (FAQs)

Q1: What are the typical polarization levels and T1 relaxation times I can expect for [1-13C]-Ascorbic acid?

A1: The achievable polarization and T1 values are highly dependent on the experimental conditions, particularly the pH of the dissolution medium and the magnetic field strength. At a lower pH (around 3.2), you can expect higher polarization. At physiological pH (around 7.0), a decrease in polarization is observed for [1-13C]-AA.[1][2][3][4][5][6][7]

Q2: Why is the pH of the dissolution medium so critical for the hyperpolarization of [1-13C]-Ascorbic acid?

A2: The hydroxyl group at the C3 position of ascorbic acid has a pKa of 4.2.[1][2][5] At physiological pH (7.0), this group is completely dissociated, which leads to a significant loss of polarization.[1][2][5] Therefore, maintaining a lower pH during and immediately after dissolution is crucial for maximizing the hyperpolarized signal. For in vivo experiments requiring a physiological pH, a rapid neutralization step just before injection is necessary.[1][2]

Q3: What is the role of the trityl radical and gadolinium chelate in the sample preparation?







A3: The trityl radical (e.g., OX063) is the source of free electrons whose high polarization is transferred to the ¹³C nucleus of ascorbic acid via microwave irradiation during the dynamic nuclear polarization (DNP) process.[1][2][8] A gadolinium chelate (e.g., Dotarem) is often added to the sample formulation to reduce the T1 relaxation time of the electrons, which can lead to a more efficient polarization transfer and ultimately a higher nuclear spin polarization.

Q4: What are suitable solvents for preparing the [1-13C]-Ascorbic acid sample for hyperpolarization?

A4: A common solvent mixture for [1-13C]-Ascorbic acid is a 60:40 water/glycerol solution.[1][2] For its oxidized form, [1-13C]-dehydroascorbic acid (DHA), dimethyl sulfoxide (DMSO-d6) has been used.[1][2] The choice of solvent is critical to ensure the formation of a glassy, amorphous state upon cooling, which is essential for efficient DNP.[9]

Q5: How can I prepare the sodium salt of [1-13C]-Ascorbic acid?

A5: To prepare the sodium salt, [1-13C]-Ascorbic acid can be dissolved in a solution of NaOH, water, and DMSO.[10] It is important to use the minimum amount of NaOH necessary to achieve dissolution to avoid potential degradation.[9]

Troubleshooting Guide

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Issue	Potential Cause	Recommended Solution
Low Polarization Level	High pH of the sample or dissolution medium: The hydroxyl group at C3 of ascorbic acid has a pKa of 4.2, and its dissociation at higher pH leads to polarization loss. [1][2][5]	Ensure the initial sample formulation and the dissolution buffer are at an acidic pH (e.g., ~3.2). For in vivo studies, perform a rapid neutralization step with a buffer (e.g., phosphate buffer) immediately before injection.[1][2]
Suboptimal concentration of [1-13C]-AA, trityl radical, or gadolinium chelate: Incorrect concentrations can lead to inefficient polarization transfer.	Optimize the concentrations based on established protocols. A typical starting point is 1.5 M [1-13C]-AA with 14.8 mM trityl radical (OX063) and 1.4 mM gadolinium chelate (Dotarem).[1][2]	
Poor glassing of the sample: The formation of a crystalline rather than an amorphous glass during cooling can significantly reduce DNP efficiency.[9]	Adjust the solvent composition (e.g., water/glycerol ratio) to promote glass formation. Ensure rapid cooling of the sample.[1][2][9]	
Rapid Signal Decay (Short T1)	High temperature of the dissolved sample: T1 relaxation is temperature-dependent.	Ensure the dissolution and transfer process is as rapid as possible to minimize warming of the sample before MR acquisition.
Presence of paramagnetic impurities: Contaminants can shorten T1 relaxation times.	Use high-purity reagents and solvents. The inclusion of a chelating agent like EDTA (e.g., 0.3 mM) in the dissolution buffer can help sequester paramagnetic metal ions.[10]	

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Inconsistent Results	Degradation of [1-13C]- Ascorbic acid: Ascorbic acid is susceptible to oxidation.	Prepare solutions fresh and protect them from light and air. The oxidized form, dehydroascorbic acid, can be prepared by air oxidation in the presence of a copper (II) acetate catalyst.[10][11]
Static electricity affecting weighing of lyophilized radicals: Trityl radicals are often lyophilized and can be affected by static.[9]	Use an antistatic gun on plasticware and weighing containers to ensure accurate measurements.[9]	

Quantitative Data Summary

The following tables summarize key quantitative data from published studies on the hyperpolarization of [1-13C]-Ascorbic Acid and its oxidized form, Dehydroascorbic Acid.

Table 1: Polarization and T1 Relaxation Times of [1-13C]-Labeled Ascorbic Acid (AA) and Dehydroascorbic Acid (DHA)



Compound	Magnetic Field (T)	рН	Polarization (%)	T1 in vitro (s)	T1 in vivo (s)
[1-13C]- Ascorbic Acid	9.4	3.2	10.5 ± 1.3	-	-
9.4	7.0	5.1 ± 0.6	15.9 ± 0.7	8.6 ± 0.7	
3.0	7.0	3.6 ± 0.1	-	-	-
[1- ¹³ C]- Dehydroasco rbic Acid	9.4	3.2	10.7 ± 1.3	-	-
9.4	7.0	8.2 ± 1.1	20.5 ± 0.9	-	
3.0	4.5	5.9 ± 0.5	-	-	_
3.0	4.5	-	57	-	_

Data compiled from multiple sources.[1][2][3][4][5][6][7][10]

Experimental Protocols

1. Sample Preparation for DNP of [1-13C]-Ascorbic Acid

This protocol is adapted from studies demonstrating the hyperpolarization of [1-13C]-Ascorbic Acid.[1][2]

- Objective: To prepare a sample of [1-13C]-Ascorbic Acid suitable for dynamic nuclear polarization.
- Materials:
 - [1-13C]-Ascorbic Acid (e.g., from Omicron Biochemicals, Inc.)
 - Water (H₂O)
 - Glycerol



- Trityl radical (OX063, e.g., from GE Healthcare)
- Gadolinium chelate (Dotarem, e.g., from Guerbet)

Procedure:

- Prepare a 1.5 M solution of [1-13C]-Ascorbic Acid in a 60:40 H₂O/glycerol mixture.
- To this solution, add the trityl radical OX063 to a final concentration of 14.8 mM.
- Add the gadolinium chelate Dotarem to a final concentration of 1.4 mM.
- Vortex the sample until the radical and chelate are fully dissolved.
- The sample is now ready for polarization in a DNP hyperpolarizer.
- 2. Dissolution and Neutralization for In Vivo Studies

This protocol outlines the steps for dissolving the hyperpolarized sample and preparing it for intravenous administration.[1][2]

- Objective: To rapidly dissolve the frozen, hyperpolarized sample and adjust its pH to a
 physiological range for in vivo experiments.
- Materials:
 - Hyperpolarized [1-13C]-Ascorbic Acid sample
 - Hot, deionized water (for dissolution)
 - Phosphate buffer (200 mM, pH 7.8) containing EDTA (1.8 mM) and NaCl (400 mM)

Procedure:

- Following polarization, rapidly dissolve the frozen sample in 5 mL of hot water. The resulting solution will have an acidic pH (~3.2).
- For in vivo administration, immediately add 1 mL of the phosphate buffer to neutralize the sample.



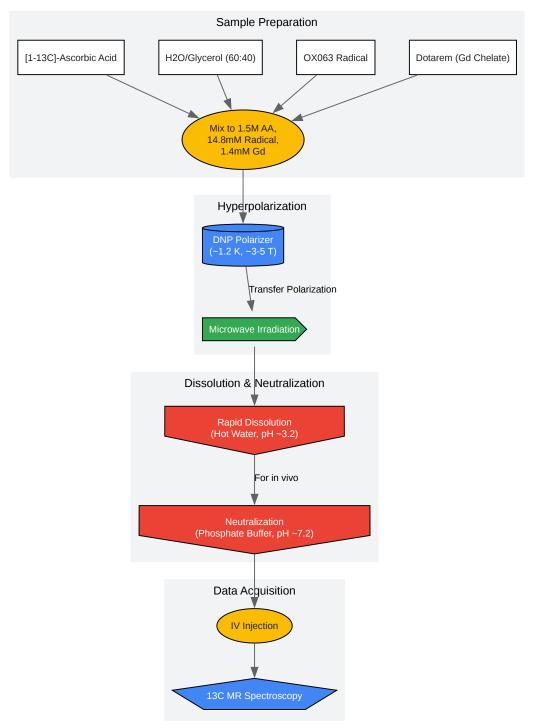




This will yield a final solution with a pH and osmolality in the physiological range (pH 7.0–7.2; >310 mOsm/kg), preventing significant degradation and loss of polarization before injection.[1][2]

Visualizations





DNP Experimental Workflow for [1-13C]-Ascorbic Acid

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Caption: DNP workflow for [1-13C]-Ascorbic Acid.





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